Cas no 1691807-72-3 (2-bromo-1-(5-fluoropyridin-3-yl)ethan-1-ol)
2-bromo-1-(5-fluoropyridin-3-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-1-(5-fluoropyridin-3-yl)ethan-1-ol
- 1691807-72-3
- EN300-1897279
-
- Inchi: 1S/C7H7BrFNO/c8-2-7(11)5-1-6(9)4-10-3-5/h1,3-4,7,11H,2H2
- InChI Key: SCVSCELBMUQVQA-UHFFFAOYSA-N
- SMILES: BrCC(C1C=NC=C(C=1)F)O
Computed Properties
- Exact Mass: 218.96950g/mol
- Monoisotopic Mass: 218.96950g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 33.1Ų
2-bromo-1-(5-fluoropyridin-3-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1897279-0.05g |
2-bromo-1-(5-fluoropyridin-3-yl)ethan-1-ol |
1691807-72-3 | 0.05g |
$707.0 | 2023-09-18 | ||
| Enamine | EN300-1897279-0.1g |
2-bromo-1-(5-fluoropyridin-3-yl)ethan-1-ol |
1691807-72-3 | 0.1g |
$741.0 | 2023-09-18 | ||
| Enamine | EN300-1897279-0.25g |
2-bromo-1-(5-fluoropyridin-3-yl)ethan-1-ol |
1691807-72-3 | 0.25g |
$774.0 | 2023-09-18 | ||
| Enamine | EN300-1897279-0.5g |
2-bromo-1-(5-fluoropyridin-3-yl)ethan-1-ol |
1691807-72-3 | 0.5g |
$809.0 | 2023-09-18 | ||
| Enamine | EN300-1897279-1.0g |
2-bromo-1-(5-fluoropyridin-3-yl)ethan-1-ol |
1691807-72-3 | 1g |
$1315.0 | 2023-06-02 | ||
| Enamine | EN300-1897279-2.5g |
2-bromo-1-(5-fluoropyridin-3-yl)ethan-1-ol |
1691807-72-3 | 2.5g |
$1650.0 | 2023-09-18 | ||
| Enamine | EN300-1897279-5.0g |
2-bromo-1-(5-fluoropyridin-3-yl)ethan-1-ol |
1691807-72-3 | 5g |
$3812.0 | 2023-06-02 | ||
| Enamine | EN300-1897279-10.0g |
2-bromo-1-(5-fluoropyridin-3-yl)ethan-1-ol |
1691807-72-3 | 10g |
$5652.0 | 2023-06-02 | ||
| Enamine | EN300-1897279-1g |
2-bromo-1-(5-fluoropyridin-3-yl)ethan-1-ol |
1691807-72-3 | 1g |
$842.0 | 2023-09-18 | ||
| Enamine | EN300-1897279-5g |
2-bromo-1-(5-fluoropyridin-3-yl)ethan-1-ol |
1691807-72-3 | 5g |
$2443.0 | 2023-09-18 |
2-bromo-1-(5-fluoropyridin-3-yl)ethan-1-ol Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 2-bromo-1-(5-fluoropyridin-3-yl)ethan-1-ol
2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-ol: A Comprehensive Overview
The compound 2-bromo-1-(5-fluoropyridin-3-yl)ethan-1-ol (CAS No. 1691807-72-3) is a versatile organic molecule with significant applications in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a bromine atom at the second position of an ethanediol backbone and a fluorinated pyridine ring attached at the first position. The presence of both bromine and fluorine atoms imparts distinctive chemical properties, making it a valuable intermediate in the synthesis of various bioactive compounds.
Recent studies have highlighted the potential of 2-bromo-1-(5-fluoropyridin-3-yl)ethan-1-ol in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. Researchers have demonstrated that the bromine atom can act as a leaving group in nucleophilic substitution reactions, enabling the construction of complex molecular architectures. Additionally, the fluorinated pyridine ring contributes to enhanced pharmacokinetic properties, such as improved bioavailability and stability.
The synthesis of 2-bromo-1-(5-fluoropyridin-3-yl)ethan-1-ol involves a multi-step process that typically begins with the preparation of the 5-fluoropyridine derivative. This is followed by a coupling reaction to introduce the ethanediol moiety, with careful control over reaction conditions to ensure high yields and purity. The compound is also amenable to various functional group transformations, allowing for further diversification in its application.
In terms of physical properties, 2-bromo-1-(5-fluoropyridin-3-yl)ethan-1-ol exhibits a melting point of approximately 85°C and a boiling point around 200°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile makes it suitable for use in solution-phase reactions. The compound is also relatively stable under ambient conditions, though it should be protected from prolonged exposure to light and moisture to prevent degradation.
One of the most promising applications of 2-bromo-1-(5-fluoropyridin-3-y l)ethan -1 -ol lies in its role as an intermediate in the synthesis of heterocyclic compounds. By leveraging its reactivity, chemists can construct complex ring systems that are integral to many biologically active molecules. For instance, recent research has shown that this compound can be used to prepare pyrimidine derivatives with potent anti-cancer activity.
Moreover, 2-bromo -1 -(5 -flu oropy ridin -3 -yl )e than -1 -ol has been employed in the development of advanced materials, such as stimuli-responsive polymers and liquid crystals. Its ability to undergo reversible chemical transformations under specific conditions makes it an attractive candidate for these applications.
In conclusion, 2-bromo -1 -(5 -flu oropy ridin -3 -yl )e than -1 -ol (CAS No. 1691807 -7 2 -3 ) is a highly functional compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic methodologies, position it as a key player in modern chemical research. As ongoing studies continue to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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